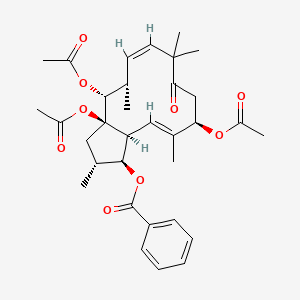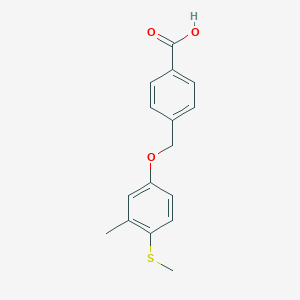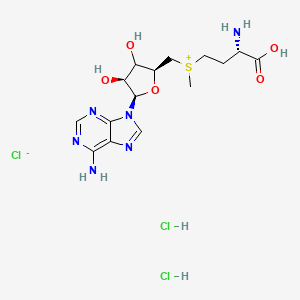
S-Adenosyl-L-methionine (chloride dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.
准备方法
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.
化学反应分析
Types of Reactions: S-Adenosyl-L-methionine (chloride dihydrochloride) primarily undergoes methylation reactions, where it donates a methyl group to various substrates, including proteins, lipids, and nucleic acids . These reactions are catalyzed by methyltransferases.
Common Reagents and Conditions: The methylation reactions involving S-Adenosyl-L-methionine (chloride dihydrochloride) typically require the presence of specific methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) .
Major Products: The major products of these methylation reactions are methylated substrates and S-adenosyl-L-homocysteine . The latter can be further metabolized to homocysteine, which is involved in the transsulfuration pathway.
科学研究应用
Chemistry: In chemistry, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a methyl donor in various synthetic reactions to study the effects of methylation on different compounds .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, protein function, and cellular signaling pathways . It is also used in studies related to epigenetics and the regulation of gene activity.
Medicine: Therapeutically, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a nutritional supplement for the treatment of conditions such as osteoarthritis, liver disease, and depression . It has been shown to have hepatoprotective and anti-inflammatory effects.
Industry: In the industrial sector, S-Adenosyl-L-methionine (chloride dihydrochloride) is used in the production of pharmaceuticals and nutraceuticals . It is also used in the development of diagnostic assays for methylation-related disorders.
作用机制
S-Adenosyl-L-methionine (chloride dihydrochloride) exerts its effects by acting as a methyl donor in methylation reactions . The methyl group from S-Adenosyl-L-methionine is transferred to various substrates by methyltransferase enzymes, resulting in the formation of methylated products and S-adenosyl-L-homocysteine . This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also plays a role in the transsulfuration pathway, which is involved in the synthesis of cysteine and glutathione .
相似化合物的比较
S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.
Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.
Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.
Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .
属性
分子式 |
C15H25Cl3N6O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC 名称 |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1 |
InChI 键 |
KBAFOJZCBYWKPU-GIPPRUPOSA-N |
手性 SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
规范 SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


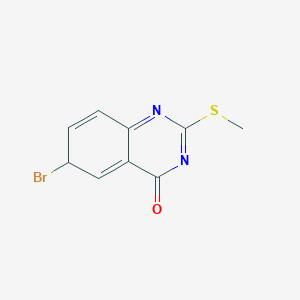
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
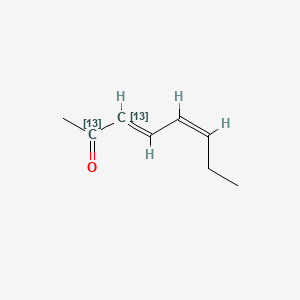

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
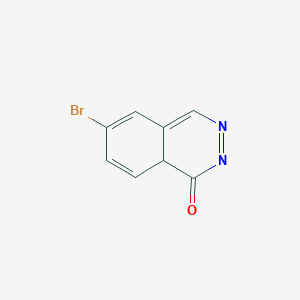
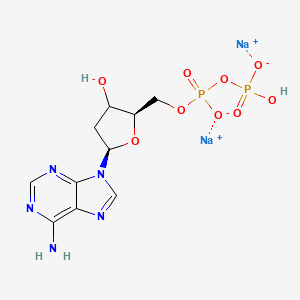
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
